2,3-Dichloro-6-(4,5-dichloro-2-hydroxyphenoxy)phenol
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Overview
Description
2,3-Dichloro-6-(4,5-dichloro-2-hydroxyphenoxy)phenol is an organic compound with a complex structure that includes multiple chlorine atoms and hydroxyl groups. This compound is part of the larger family of chlorophenols, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-6-(4,5-dichloro-2-hydroxyphenoxy)phenol typically involves multiple steps, starting from simpler chlorinated phenols. One common method involves the chlorination of phenol derivatives, followed by etherification and further chlorination to achieve the desired structure . The reaction conditions often require the use of chlorinating agents such as chlorine gas or N-chlorosuccinimide (NCS) in the presence of catalysts and solvents like acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where phenol derivatives are treated with chlorinating agents under controlled conditions. The process is optimized to ensure high yield and purity of the final product, often involving purification steps such as recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-6-(4,5-dichloro-2-hydroxyphenoxy)phenol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into less chlorinated phenols or hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidizing Agents: DDQ, potassium permanganate (KMnO4), and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution Reagents: Sodium hydroxide (NaOH) and ammonia (NH3).
Major Products
The major products formed from these reactions include various chlorinated quinones, hydroxyphenols, and substituted phenols, depending on the reaction conditions and reagents used .
Scientific Research Applications
2,3-Dichloro-6-(4,5-dichloro-2-hydroxyphenoxy)phenol has several scientific research applications:
Biology: Studied for its potential antimicrobial and antifungal properties due to its chlorinated structure.
Industry: Utilized in the production of pesticides, herbicides, and disinfectants.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-6-(4,5-dichloro-2-hydroxyphenoxy)phenol involves its interaction with cellular components, leading to oxidative stress and disruption of cellular functions. The compound can generate reactive oxygen species (ROS) that damage cellular membranes, proteins, and DNA . It also targets specific enzymes and pathways involved in cellular metabolism, leading to cell death in microorganisms .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenol: Another chlorinated phenol with similar antimicrobial properties but different reactivity due to its distinct substitution pattern.
2,6-Dichlorophenol: Known for its use in the synthesis of herbicides and disinfectants, with a simpler structure compared to 2,3-Dichloro-6-(4,5-dichloro-2-hydroxyphenoxy)phenol.
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): A quinone derivative used as an oxidizing agent in organic synthesis.
Uniqueness
This compound is unique due to its multiple chlorine substitutions and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its complex structure allows for diverse applications in various fields, making it a valuable compound for research and industrial use .
Properties
CAS No. |
82056-05-1 |
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Molecular Formula |
C12H6Cl4O3 |
Molecular Weight |
340.0 g/mol |
IUPAC Name |
2,3-dichloro-6-(4,5-dichloro-2-hydroxyphenoxy)phenol |
InChI |
InChI=1S/C12H6Cl4O3/c13-5-1-2-9(12(18)11(5)16)19-10-4-7(15)6(14)3-8(10)17/h1-4,17-18H |
InChI Key |
BCPAZQVXDGCYAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1OC2=CC(=C(C=C2O)Cl)Cl)O)Cl)Cl |
Origin of Product |
United States |
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